molecular formula C22H27N5O2 B2579110 2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922088-37-7

2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

カタログ番号: B2579110
CAS番号: 922088-37-7
分子量: 393.491
InChIキー: UIWSBAGLRUJDSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide features a pyrazolo[3,4-d]pyrimidin-4-one core, a heterocyclic system known for its pharmacological relevance in kinase inhibition and enzyme modulation. The structure includes:

  • A 4-methylbenzyl group at position 5 of the pyrazolo-pyrimidinone ring, contributing steric bulk and lipophilicity.
  • A cyclopentyl acetamide moiety linked via an ethyl chain to position 1 of the core, enhancing membrane permeability and metabolic stability.

This scaffold is structurally analogous to kinase inhibitors and antiviral agents, where substituent variations significantly influence target affinity and pharmacokinetics.

特性

IUPAC Name

2-cyclopentyl-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-16-6-8-18(9-7-16)14-26-15-24-21-19(22(26)29)13-25-27(21)11-10-23-20(28)12-17-4-2-3-5-17/h6-9,13,15,17H,2-5,10-12,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWSBAGLRUJDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-Cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic compound belonging to the class of amino-heterocyclic compounds. Its structure incorporates a cyclopentyl group and a pyrazolo[3,4-d]pyrimidine moiety, which suggests potential therapeutic applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is characterized by the following properties:

PropertyValue
Molecular Weight336.42 g/mol
SolubilitySoluble in DMSO
Structural FeaturesContains nitrogen atoms in heterocyclic rings

The compound is synthesized through multi-step synthetic routes that involve specific reagents and conditions to ensure high yields and purity.

The biological activity of this compound likely involves its interaction with various biological targets, including enzymes and receptors. Research indicates that similar compounds may inhibit phosphodiesterase (PDE) enzymes or modulate signaling pathways associated with diseases such as cancer and neurodegenerative disorders. The inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in cellular signaling.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to the pyrazolo[3,4-d]pyrimidine structure. For instance, compounds with similar scaffolds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (nM)
Compound AHCT-1580 - 200
Compound BHeLa100
Compound CMDA-MB-468200

These findings suggest that 2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide may exhibit similar anticancer properties due to its structural features.

Enzyme Inhibition

The compound's mechanism may involve the inhibition of specific enzymes associated with tumor progression. For example, studies on related pyrazolo[3,4-d]pyrimidines have demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation:

CompoundEnzyme TargetIC50 (µM)
Compound DTubulin0.4
Compound ETubulin0.51

Case Studies

A notable case study involved the evaluation of a related pyrazolo compound in a xenograft model of cancer. The treatment resulted in significant tumor regression compared to control groups, indicating the potential effectiveness of this class of compounds in vivo.

類似化合物との比較

Structural Analog 1: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide

  • Core Similarity : Shares the pyrazolo[3,4-d]pyrimidin-4-one core and ethyl-linked acetamide group.
  • Key Differences: Substitution of cyclopentyl with a 2,4-dichlorophenoxy group. Molecular formula: C23H21Cl2N5O3 (vs. C23H27N5O2 for the target compound). Higher molecular weight (486.35 g/mol) due to chlorine atoms .

Structural Analog 2: N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide

  • Core Similarity : Acetamide moiety and cyclopentyl linkage.
  • Key Differences: Replacement of pyrazolo-pyrimidinone with a pyrrolo-triazolo-pyrazine heterocycle. Presence of a tosyl group (p-toluenesulfonyl) enhances steric hindrance .

Structural Analog 3: Fluorinated Pyrazolo-Pyrimidinone Derivatives (e.g., Example 83 in )

  • Core Similarity : Pyrazolo[3,4-d]pyrimidin-4-one backbone.
  • Key Differences :
    • Substitution with fluorophenyl and chromen-4-one groups.
    • Molecular weight: 571.20 g/mol (M+1), significantly higher than the target compound .
  • Implications: Fluorine atoms improve metabolic stability and bioavailability. Chromenone introduces a fused aromatic system, likely enhancing π-π stacking interactions with target proteins.

Data Table: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one Cyclopentyl, 4-methylbenzyl ~437.50 (estimated) High lipophilicity, moderate solubility
2-(2,4-Dichlorophenoxy)-Analog Pyrazolo[3,4-d]pyrimidin-4-one 2,4-Dichlorophenoxy 486.35 Halogen bonding, polar phenoxy group
Pyrrolo-Triazolo-Pyrazine Analog Pyrrolo-triazolo-pyrazine Tosyl, ethylcyclopentyl ~550 (estimated) Steric hindrance, complex synthesis
Fluorinated Chromenone Analog Pyrazolo[3,4-d]pyrimidin-4-one Fluorophenyl, chromen-4-one 571.20 Enhanced aromaticity, fluorinated stability

Research Findings and Implications

  • Synthetic Routes : The target compound likely employs coupling reactions similar to those in (e.g., HATU-mediated amide bond formation) and palladium-catalyzed cross-couplings (as in ) .
  • Biological Relevance :
    • Cyclopentyl and methylbenzyl groups in the target compound balance lipophilicity and bulk, favoring blood-brain barrier penetration in CNS-targeted therapies.
    • Chlorinated analogs () may exhibit stronger target binding but poorer solubility, limiting oral bioavailability.
    • Fluorinated derivatives () demonstrate improved metabolic stability, a critical factor in drug development .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。